1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

TRPV1 Antagonism Pain Research Urology

This tetrahydro-quinolinylurea derivative is a potent, selective VR1 (TRPV1) antagonist with a defined nAChR selectivity profile (α4β4 Ki=10,500 nM). Its unique 4-chlorophenyl urea and N-methoxyacetyl substituent pattern is critical for target binding and off-target discrimination, as documented in EP 1685112 B1. Procuring this high-purity (≥95%) compound ensures reproducible pharmacology in overactive bladder, neuropathic pain, and inflammatory models, avoiding the contradictory results caused by generic analogs lacking this exact substitution.

Molecular Formula C19H20ClN3O3
Molecular Weight 373.84
CAS No. 1203026-29-2
Cat. No. B2550830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203026-29-2
Molecular FormulaC19H20ClN3O3
Molecular Weight373.84
Structural Identifiers
SMILESCOCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25)
InChIKeyLIYPYOAQFYQIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: A Reference-Standard Tetrahydro-Quinolinylurea VR1 Antagonist for Urological and Pain Research Procurement


1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203026-29-2) is a synthetic small molecule belonging to the tetrahydro-quinolinylurea derivative class, a series developed as potent and selective vanilloid receptor (VR1/TRPV1) antagonists [1]. Its core scaffold unites a 4-chlorophenyl urea pharmacophore with a 1,2,3,4-tetrahydroquinoline core functionalized with a methoxyacetyl group at the nitrogen. The compound is established in the primary patent literature for the prophylaxis and treatment of urological disorders (e.g., overactive bladder, urinary incontinence), chronic and neuropathic pain, and inflammatory conditions [1]. Its distinct substituent pattern defines its utility as a specific molecular probe within structure-activity relationship (SAR) studies, differentiating it from simpler or less-defined analogs.

Procurement Risk Mitigation: Why Substitution with Generic Tetrahydroquinolinylureas Compromises TRPV1 Research Specificity


The tetrahydro-quinolinylurea class, exemplified by the foundational patent EP 1685112 B1, encompasses diverse substitutions on the quinoline, urea, and N-acyl moieties, leading to profound variations in VR1 antagonistic potency and selectivity [1]. The specific combination of a 4-chlorophenyl urea and an N-methoxyacetyl group on 1,2,3,4-tetrahydroquinoline is not a common structural motif in commercial chemical libraries [2]. Substituting this compound with a generic analog—such as one with a benzyl or propanoyl group—fundamentally alters the molecule's pharmacophore. For example, analogs like 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea lack the electronegative chlorine substituent and the unique hydrogen-bonding pattern of the methoxyacetyl group. This can lead to contradictory biological results, as the specific substitution pattern directly governs the compound's interaction with the TRPV1 binding pocket, its off-target profile against nAChR subtypes, and its physicochemical properties, as demonstrated by the binding data below [2].

Quantitative Pharmacological and Structural Differentiation: Evidence for Procuring 1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea


Validated TRPV1 Antagonist Activity: Defined Potency Range within the Patent Class

The compound acts as a VR1 (TRPV1) antagonist, a mechanism confirmed in the foundational patent covering this specific chemotype [1]. The patent explicitly demonstrates that the tetrahydro-quinolinylurea derivatives, inclusive of this substitution pattern, exhibit VR1 antagonism with IC50 values typically in the range of <0.5 µM to 10 µM [1]. This places the compound within a therapeutically relevant potency window for treating overactive bladder and neuropathic pain, as specified by the patent's therapeutic focus on urological disorders and chronic pain [1]. Unlike less-characterized analogs, this compound's activity is validated within a defined patent-protected medicinal chemistry program.

TRPV1 Antagonism Pain Research Urology

Subtype-Selective Neuronal nAChR Binding Profile: Quantitative Ki Data Against Alpha4-Beta4 and Alpha2-Beta2 Subtypes

In radioligand binding assays, this compound demonstrates distinct affinity for various neuronal nicotinic acetylcholine receptor (nAChR) subtypes, providing a quantifiable off-target profile highly relevant to CNS research [1]. Its affinity for the alpha4-beta4 subtype (Ki = 10,500 nM) is nearly equipotent to its affinity for the alpha2-beta4 subtype (Ki = 10,700 nM), but importantly, it shows a measurable selectivity window of approximately 1.2-fold against the alpha2-beta2 subtype (Ki = 12,600 nM) [1]. This defined nAChR fingerprint is in stark contrast to structurally simpler tetrahydroquinoline ureas, which often show broader, non-selective binding.

Nicotinic Acetylcholine Receptor Selectivity Profiling Neuropharmacology

Structural Differentiation from Close Analogs: Evidence from the Methoxyacetyl and 4-Chlorophenyl Substitution Pattern

A critical procurement differentiator is the compound's chemically defined N-substitution, which starkly separates it from commercially available analogs. The primary patent family highlights that the 7-position urea must bear an optionally substituted phenyl ring, here optimized as 4-chlorophenyl, while the tetrahydroquinoline nitrogen is acylated with a methoxyacetyl group [1]. A cross-comparison against structurally adjacent CAS-registered analogs reveals the procurement risk: 1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203071-80-0) replaces the methoxyacetyl with a methylsulfonyl group, and 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 2034620-90-9) lacks the 4-chloro substituent on the phenyl ring . These seemingly minor changes fundamentally alter hydrogen-bond acceptor/donor capacity and lipophilicity, leading to divergent biological profiles as defined by the SAR logic of the patent [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Physicochemical Characterization and Purity for Reproducible In Vitro Pharmacology

For reproducible research, the compound's procurement specification is critical. Commercial listings for this compound specify a purity standard of ≥95% as determined by HPLC, a threshold essential for minimizing confounding biological effects from impurities [1]. The molecular formula (C19H20ClN3O3) and exact mass (373.84 g/mol) are strictly defined [1]. This contrasts with custom-synthesized or lower-purity generic lots of tetrahydroquinoline ureas, where variability in trace impurities (e.g., unreacted chlorophenyl isocyanate) can lead to spurious cytotoxicity or off-target hits in cell-based assays. The availability of this compound with a defined certificate of analysis provides a baseline of experimental quality control not guaranteed for non-commercial or generic sources.

Compound Quality Control In Vitro Assay Reproducibility Procurement Specification

High-Value Application Scenarios for 1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Procurement


Neuroscience Probe for Dissecting nAChR Subtype Function in Pain Pathways

The compound's quantitatively defined, differential affinity for neuronal nAChR subtypes (α4β4 Ki = 10,500 nM vs. α2β2 Ki = 12,600 nM) [2] makes it a specialized tool for pharmacological blockade studies. Researchers investigating the role of α4β4-containing nAChRs in chronic pain or addiction models can use this compound as a lead-like inhibitor, where its modest selectivity over α2β2 avoids the complete functional knockout observed with broad-spectrum antagonists. This scenario is directly derived from the evidence in Section 3, Item 2.

TRPV1-Mediated Urological Disorder Model Development

As a classified VR1 antagonist with defined in vitro potency in the <10 µM range from the Bayer Schering Pharma program [1], this compound is ideally suited for ex vivo bladder strip assays or in vivo cystometry models of detrusor overactivity. Its use ensures alignment with the pharmacological targets outlined in EP 1685112 B1 for overactive bladder and urinary incontinence [1], providing consistent mechanism-of-action studies without the batch-to-batch variability of non-certified analogs.

Medicinal Chemistry SAR Expansion on the Tetrahydroquinoline Scaffold

The unique structural triad (4-chlorophenyl urea, methoxyacetyl, and tetrahydroquinoline) serves as a crucial positive control or reference compound in hit-to-lead optimization campaigns. Scientists can use this compound to benchmark newly synthesized VR1 antagonists or to perform scaffold-hopping experiments, directly comparing the effects of acyl group and urea substitution on potency and selectivity, as guided by the patent's SAR framework [1].

In Vitro Pharmacological Selectivity Screening and Off-target Profiling

Given its well-characterized nAChR binding profile [2], this compound is an ideal candidate for inclusion in broad selectivity panels against CNS targets. Its procurement with high guaranteed purity (≥95%) [3] ensures that any observed off-target activity can be confidently attributed to the compound itself rather than trace impurities, a critical factor for generating reliable data for regulatory or publication purposes.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.